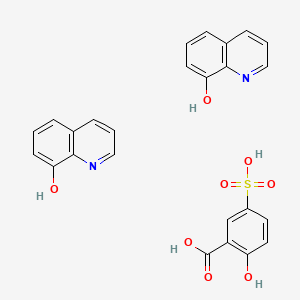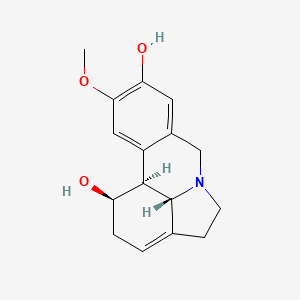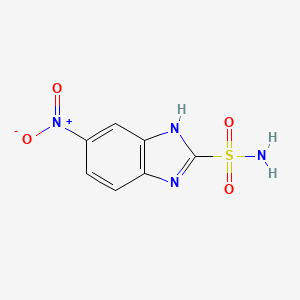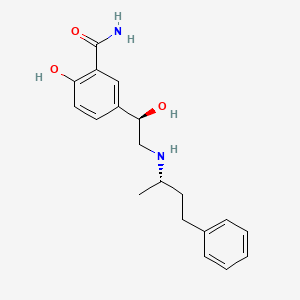
(R*,S*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL-: is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzamide core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- typically involves multi-step organic reactionsCommon reagents used in these steps include phenylpropylamine derivatives and hydroxybenzamide intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, involving advanced catalytic methods and continuous flow reactors to streamline the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and phenylpropyl derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing biochemical processes. This interaction is crucial for its biological and therapeutic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
(S,R)-labetolol: A related compound with a similar benzamide structure but different functional groups.
Uniqueness
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Propriétés
Numéro CAS |
72487-31-1 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m0/s1 |
Clé InChI |
SGUAFYQXFOLMHL-UGSOOPFHSA-N |
SMILES isomérique |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O |
SMILES canonique |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


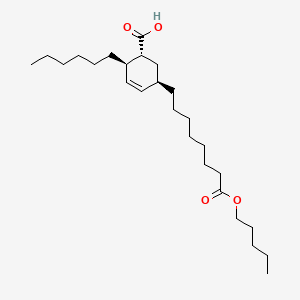
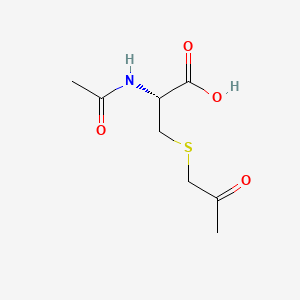
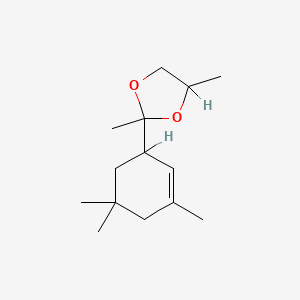
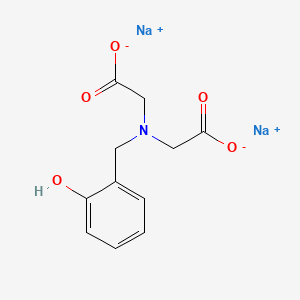
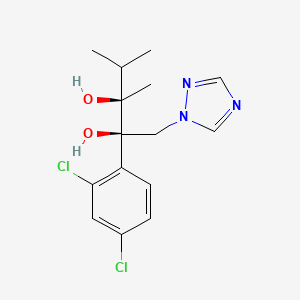
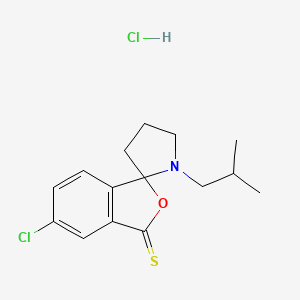
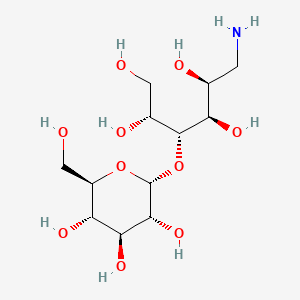
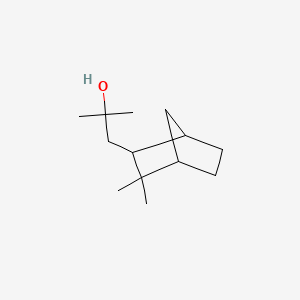
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
